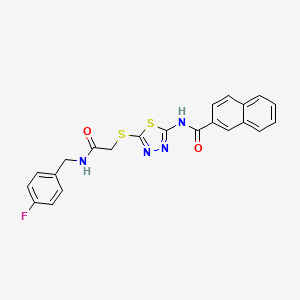

N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Description

N-(5-((2-((4-Fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a synthetic 1,3,4-thiadiazole derivative characterized by a naphthamide core linked to a 4-fluorobenzylaminoethylthio moiety. The 4-fluorobenzyl group is a common pharmacophore in medicinal chemistry, contributing to enhanced binding affinity and metabolic stability .

Properties

IUPAC Name |

N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O2S2/c23-18-9-5-14(6-10-18)12-24-19(28)13-30-22-27-26-21(31-22)25-20(29)17-8-7-15-3-1-2-4-16(15)11-17/h1-11H,12-13H2,(H,24,28)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSMFMVEDSAHKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with an amine.

Coupling with Naphthamide: The final step involves coupling the thiadiazole intermediate with a naphthamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis of N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide involves multi-step reactions, primarily focusing on:

- Thiadiazole Core Formation : The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives under acidic or oxidative conditions, as seen in analogous compounds (e.g., 5-amino-1,3,4-thiadiazole-2-thiol derivatives) .

- Thioether Linkage Introduction : Reaction of the thiol group on the thiadiazole ring with a bromoacetyl intermediate (e.g., 2-bromo-N-(4-fluorobenzyl)acetamide) in ethanol or DMF, catalyzed by bases like triethylamine .

- Amide Coupling : Final coupling of the thiadiazole-thioether intermediate with 2-naphthoyl chloride in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions .

Table 1: Reaction Conditions for Key Steps

Reactivity and Functional Group Transformations

The compound exhibits reactivity at three key sites:

- Thiadiazole Ring : Resists electrophilic substitution due to electron-withdrawing effects but undergoes nucleophilic attack at sulfur under strong basic conditions .

- Thioether Linkage : Susceptible to oxidation with H₂O₂ or mCPBA, forming sulfoxide or sulfone derivatives .

- Amide Group : Hydrolyzes under acidic (HCl, 6M) or basic (NaOH, 2M) conditions to yield 2-naphthoic acid and the corresponding amine .

Table 2: Functional Group Reactivity

Stability and Degradation Pathways

- Thermal Stability : Decomposes above 200°C, with degradation products including CO₂, NH₃, and fluorinated aromatics (confirmed by TGA-DSC) .

- Photostability : Exposure to UV light (254 nm) induces cleavage of the thioether bond, forming disulfide byproducts.

- pH Sensitivity : Stable in neutral buffers (pH 6–8) but degrades rapidly in strongly acidic (pH < 3) or alkaline (pH > 10) media .

Spectroscopic Characterization

Scientific Research Applications

Key Structural Features

| Feature | Description |

|---|---|

| Thiadiazole Ring | Provides antimicrobial properties |

| Fluorobenzyl Group | Enhances electronic properties |

| Naphthamide Moiety | Contributes to pharmacological activity |

N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide exhibits significant biological activities, particularly antimicrobial effects against various pathogens.

Antimicrobial Properties

Research indicates that this compound demonstrates notable antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Bacterial Activity:

- Effective against Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MICs) ranging from 32 μg/mL to 62.5 μg/mL.

- Moderate activity observed against Escherichia coli and Pseudomonas aeruginosa.

Fungal Activity:

- Exhibits antifungal properties against strains such as Aspergillus niger and Candida albicans.

The mechanism of action is believed to involve the inhibition of key enzymes involved in cell wall synthesis and disruption of cellular membranes due to the lipophilic nature of the compound .

Medicinal Chemistry

This compound serves as a scaffold for the development of novel antimicrobial agents. Its unique structural characteristics make it a valuable compound for further modifications aimed at enhancing efficacy and reducing toxicity.

Structure-Activity Relationship (SAR)

The compound's unique arrangement of functional groups allows for modifications that can lead to improved biological activity. SAR studies have identified that substituents on the thiadiazole ring significantly influence antimicrobial potency.

Case Studies

- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of thiadiazole compounds exhibited higher antibacterial activity compared to standard antibiotics. The presence of the fluorobenzyl group was crucial in enhancing this activity .

- Pharmacological Profiling : Another investigation focused on the pharmacological profiling of various thiadiazole derivatives, including this compound. Results indicated promising results in inhibiting bacterial growth while maintaining low cytotoxicity towards human cells .

Mechanism of Action

The mechanism of action of N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related 1,3,4-thiadiazole derivatives:

Key Differentiators and Implications

- Naphthamide vs. Acetamide : The target compound’s naphthamide group may improve lipophilicity and tumor penetration compared to acetamide derivatives like 5d .

- 4-Fluorobenzylaminoethylthio: This substituent, shared with 5d, enhances metabolic stability over non-fluorinated analogs (e.g., 5h, 5m) .

- Lack of Phenoxy Groups: Unlike 5d or 5j, the absence of phenoxyacetamide could reduce off-target effects on cyclooxygenase or cytochrome P450 enzymes.

Biological Activity

N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a compound of increasing interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.

- Molecular Formula : C19H14F4N4O2S2

- Molecular Weight : 470.5 g/mol

- CAS Number : 868973-49-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines.

In Vitro Studies

- MCF-7 Cell Line : The compound exhibited significant cytotoxicity against breast adenocarcinoma cells (MCF-7), with an IC50 value indicating effective inhibition of cell growth.

- HepG2 Cell Line : Similar cytotoxic effects were observed against hepatocellular carcinoma cells, suggesting a broad spectrum of activity against tumor cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| N-(5-((2-(4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazole | HepG2 | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives have demonstrated effectiveness against various bacterial strains.

In Vitro Antimicrobial Assays

- Bacterial Strains : Studies reported that thiadiazole derivatives exhibited notable antibacterial activity against pathogens such as Xanthomonas oryzae and Fusarium graminearum.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Inhibition Rate (%) at 100 μg/mL |

|---|---|---|

| N-(5-((2-(4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazole | X. oryzae pv. oryzae | TBD |

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-acetaminophen | F. graminearum | TBD |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. These may include:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have documented the synthesis and evaluation of similar thiadiazole compounds:

- Antitumor Activity : A series of novel 5-substituted thiadiazoles demonstrated enhanced antitumor activity compared to standard chemotherapy agents.

- Antibacterial Efficacy : Compounds with similar structures were tested against resistant bacterial strains and showed promising results.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by sequential coupling reactions. Key steps include:

- Thioether bond formation between a thiol-containing thiadiazole intermediate and a chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in dry acetone) .

- Acylation of the amino group using 2-naphthoyl chloride in dichloromethane (DCM) with triethylamine as a base .

- Critical Parameters :

- Solvent choice (e.g., DMF for solubility, acetone for nucleophilic substitutions).

- Temperature control (reflux for cyclization, room temperature for acylation).

- Purification via recrystallization (ethanol/water) or column chromatography .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

- Primary Methods :

- ¹H/¹³C NMR : To verify substituent positions (e.g., 4-fluorobenzyl protons at δ 4.5–5.0 ppm, naphthamide aromatic signals at δ 7.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., molecular ion peak matching C₂₃H₁₈FN₅O₂S₂) .

- FT-IR : To identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, C-F stretch at ~1100 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial or anticancer activity?

- Antimicrobial Testing :

- Broth Microdilution Assay : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs like ciprofloxacin .

- Anticancer Screening :

- MTT Assay : Using human cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values. Dose-response curves should account for thiadiazole-mediated apoptosis mechanisms .

Advanced Research Questions

Q. How do structural modifications at the thiadiazole or naphthamide moieties influence biological activity?

- SAR Insights :

- Thiadiazole Modifications : Replacing the 4-fluorobenzyl group with bulkier substituents (e.g., 4-bromophenyl) enhances anti-inflammatory activity but reduces solubility .

- Naphthamide Variations : Introducing electron-withdrawing groups (e.g., nitro) at the naphthamide ring increases cytotoxicity in cancer cells .

Q. What computational strategies can elucidate interactions with biological targets like enzymes or receptors?

- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or EGFR kinase, focusing on hydrogen bonds with the thiadiazole sulfur and fluorobenzyl group .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to identify key residues for binding .

Q. How can researchers resolve discrepancies in biological activity data across studies with analogous compounds?

- Case Study : Conflicting reports on antimicrobial potency between fluorobenzyl vs. chlorophenyl analogs .

- Resolution Strategy :

- Standardized Assays : Use identical bacterial strains and growth conditions.

- Solubility Adjustments : Test compounds at matched concentrations using DMSO controls.

- Meta-Analysis : Compare logP values and membrane permeability via PAMPA assays to explain efficacy differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.